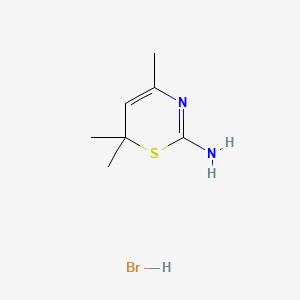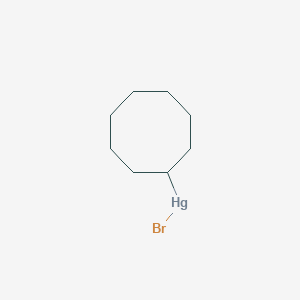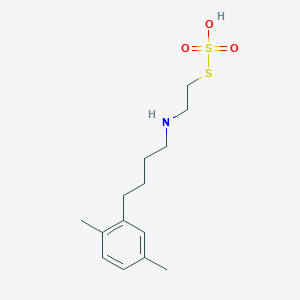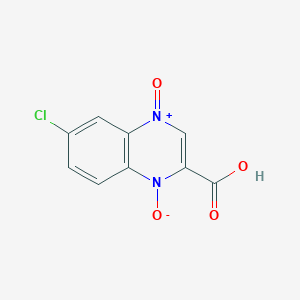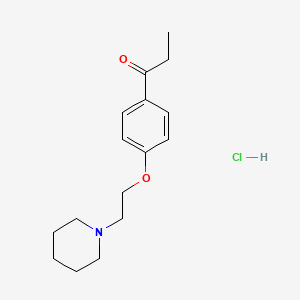
Propiophenone, 4'-(2-(piperidino)ethoxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiophenone, 4’-(2-(piperidino)ethoxy)-, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-(2-(piperidino)ethoxy)-, hydrochloride can be achieved through several methods. One common approach involves the reaction of propiophenone with 2-(piperidino)ethanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .
Another method involves the use of microwave irradiation to facilitate the reaction between propiophenone and 2-(piperidino)ethanol. This method offers high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of Propiophenone, 4’-(2-(piperidino)ethoxy)-, hydrochloride may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 4’-(2-(piperidino)ethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Propiophenone, 4’-(2-(piperidino)ethoxy)-, hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Propiophenone, 4’-(2-(piperidino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Propiophenone, 4’-(2-(piperidino)ethoxy)-, hydrochloride can be compared with other similar compounds, such as:
Propiophenone derivatives: These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.
Piperidine derivatives: These compounds contain the piperidine moiety and exhibit similar chemical and biological properties.
The uniqueness of Propiophenone, 4’-(2-(piperidino)ethoxy)-, hydrochloride lies in its specific combination of the propiophenone and piperidine moieties, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
20800-21-9 |
|---|---|
Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-16(18)14-6-8-15(9-7-14)19-13-12-17-10-4-3-5-11-17;/h6-9H,2-5,10-13H2,1H3;1H |
InChI Key |
BULPTRZIVYADRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCN2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


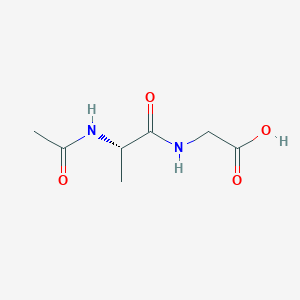
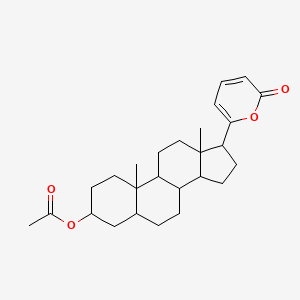
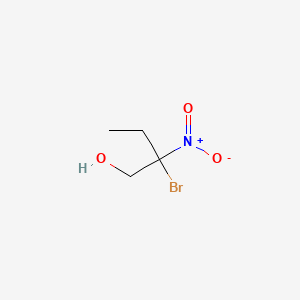

![1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane]](/img/structure/B14704555.png)

